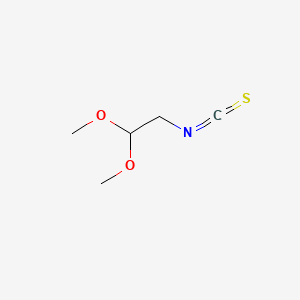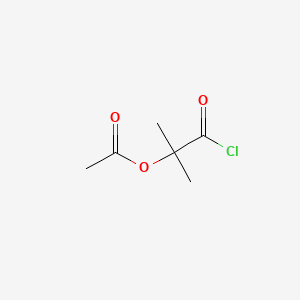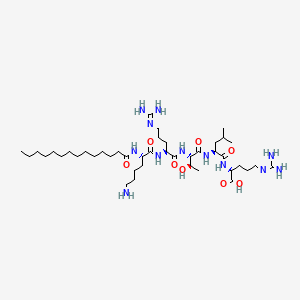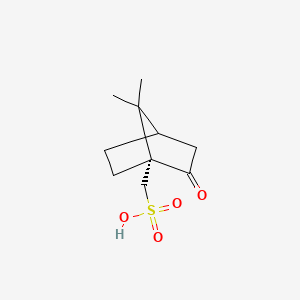
Isothiocyanatoacetaldehyde dimethyl acetal
Übersicht
Beschreibung
Isothiocyanatoacetaldehyde dimethyl acetal is a chemical compound with the formula C5H9NO2S and a molecular weight of 147.19512. It contains a total of 17 bonds, including 8 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 isothiocyanate (aliphatic), and 2 ethers (aliphatic)3.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of Isothiocyanatoacetaldehyde dimethyl acetal from the web search results.Molecular Structure Analysis
The molecular structure of Isothiocyanatoacetaldehyde dimethyl acetal consists of 9 Hydrogen atoms, 5 Carbon atoms, 1 Nitrogen atom, 2 Oxygen atoms, and 1 Sulfur atom4. The structure also includes 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 isothiocyanate (aliphatic), and 2 ethers (aliphatic)3.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving Isothiocyanatoacetaldehyde dimethyl acetal from the web search results.Physical And Chemical Properties Analysis
The physical and chemical properties of Isothiocyanatoacetaldehyde dimethyl acetal are not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen
Application in Heterocyclic Chemistry
- Specific Scientific Field: Heterocyclic Chemistry .
- Summary of the Application: Isothiocyanates, including Isothiocyanatoacetaldehyde dimethyl acetal, have been used in the synthesis of thiophene derivatives . Thiophene derivatives are an important class of heterocyclic compounds applied in various fields such as medicinal chemistry, pharmacology, agrochemistry, and materials science .
- Methods of Application or Experimental Procedures: One method involves the reaction of pyridine-2,6-bis (3-oxopropanenitrile), phenyl isothiocyanate, and α-halo compounds to produce polysubstituted thiophenes containing 2,6-pyridine moiety . Another method involves a one-pot three-component reaction of acetylacetone, aryl isothiocyanate, and 2-chloromethyl derivatives in the presence of K2CO3 .
- Summary of Results or Outcomes: The synthesized compounds were screened for anticancer activity against two human cancer cell lines (HEPG2 and MCF7). Some of the compounds showed better activity than the reference drug doxorubicin . Additionally, these compounds showed moderate to low antifungal activity against Aspergillus niger and Candida albicans .
General Use of Dimethyl Acetals
- Specific Scientific Field: Organic Chemistry .
- Summary of the Application: Dimethyl acetals can be prepared from carbonyl compounds with excess methanol catalyzed by a Brønsted (i.e., protic) acid or Lewis acid (e.g., BF3) together with a dehydrating agent or other means of water removal . This process is known as acetalization .
- Methods of Application or Experimental Procedures: Acetalization can be carried out by using methanol with trimethyl orthoformate or the orthoformate alone . Deprotection is often performed by acid-catalyzed transacetalization in acetone (in excess or as solvent), or hydrolysis in wet solvents or in aqueous acid .
- Summary of Results or Outcomes: Acetals offer stability against all types of nucleophiles and bases and most oxidants, so long as the conditions do not lead to hydrolysis of the acetal . Hydride reductions in neutral and basic media will generally not affect acetal-protected carbonyls .
Structure and Properties
- Specific Scientific Field: Structural Chemistry .
- Summary of the Application: Understanding the structure and properties of a compound is crucial in many fields of chemistry, including drug design, material science, and environmental science .
- Methods of Application or Experimental Procedures: The structure of Isothiocyanatoacetaldehyde dimethyl acetal can be determined using various spectroscopic techniques, such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry .
- Summary of Results or Outcomes: Isothiocyanatoacetaldehyde dimethyl acetal contains total 17 bond(s); 8 non-H bond(s), 2 multiple bond(s), 4 rotatable bond(s), 2 double bond(s), 1 isothiocyanate(s) (aliphatic), and 2 ether(s) (aliphatic) .
Safety And Hazards
While specific safety and hazard information for Isothiocyanatoacetaldehyde dimethyl acetal was not found, general safety measures for handling chemicals include washing face, hands, and any exposed skin thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area5. In case of eye contact, it is advised to rinse cautiously with water for several minutes6.
Zukünftige Richtungen
The future directions for the use or study of Isothiocyanatoacetaldehyde dimethyl acetal are not specified in the search results.
Please note that this information is based on the available web search results and may not be comprehensive or completely accurate. For more detailed information, please refer to specific resources or consult a chemistry professional.
Eigenschaften
IUPAC Name |
2-isothiocyanato-1,1-dimethoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S/c1-7-5(8-2)3-6-4-9/h5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLTWPRCKDMKLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN=C=S)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60226022 | |
| Record name | Isothiocyanatoacetaldehyde dimethyl acetal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60226022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isothiocyanatoacetaldehyde dimethyl acetal | |
CAS RN |
75052-04-9 | |
| Record name | Isothiocyanatoacetaldehyde dimethyl acetal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075052049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isothiocyanatoacetaldehyde dimethyl acetal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60226022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-isothiocyanato-1,1-dimethoxyethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![Bicyclo[3.2.1]oct-2-ene](/img/structure/B1360247.png)
